Ethyl 2-aminohex-4-enoate

Catalog No.
S999217
CAS No.
1344886-19-6
M.F
C8H15NO2
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-aminohex-4-enoate

CAS Number

1344886-19-6

Product Name

Ethyl 2-aminohex-4-enoate

IUPAC Name

ethyl (E)-2-aminohex-4-enoate

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c1-3-5-6-7(9)8(10)11-4-2/h3,5,7H,4,6,9H2,1-2H3/b5-3+

InChI Key

UBRFBUQRIYRJOL-HWKANZROSA-N

SMILES

CCOC(=O)C(CC=CC)N

Canonical SMILES

CCOC(=O)C(CC=CC)N

Isomeric SMILES

CCOC(=O)C(C/C=C/C)N

Ethyl 2-aminohex-4-enoate is an organic compound characterized by the molecular formula C₈H₁₅NO₂. As an ester derivative of 2-aminohex-4-enoic acid, it features both an amino group and an ester functional group. This compound is notable for its applications across various scientific fields, particularly in organic chemistry, biochemistry, and medicinal research. Its unique structure allows it to participate in diverse

Oxidation: This compound can be oxidized to produce corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The ester group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group, resulting in various substituted derivatives. Reagents like alkyl halides or acyl chlorides are typically used for these reactions.

The major products formed from these reactions include:

  • Oxidation: 2-aminohex-4-enoic acid
  • Reduction: 2-aminohex-4-enol
  • Substitution: Various substituted derivatives of ethyl 2-aminohex-4-enoate .

Ethyl 2-aminohex-4-enoate has been studied for its potential biological activities. It interacts with various enzymes and proteins, particularly amino acid dehydrogenases involved in the deamination of amino acids. This interaction can influence cellular processes such as signaling pathways and gene expression. The compound's mechanism of action is thought to involve binding to specific biomolecules, leading to enzyme inhibition or activation and modulation of metabolic pathways .

Synthetic Routes

Ethyl 2-aminohex-4-enoate can be synthesized through several methods:

  • Esterification: A common method involves the esterification of 2-aminohex-4-enoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions.
  • Alkylation of Enolate Ions: Another approach involves generating an enolate ion from a precursor compound using a strong base (e.g., sodium ethoxide) and then reacting it with an alkyl halide.

Industrial Production

In industrial settings, continuous flow processes may be employed for the synthesis of this compound, allowing for better control over reaction conditions and higher yields. Purification methods such as distillation or recrystallization are used to obtain high-purity products .

Ethyl 2-aminohex-4-enoate has a wide range of applications:

  • Organic Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biochemistry: The compound is investigated for its role in biochemical pathways and interactions with enzymes.
  • Medicinal Chemistry: Ongoing research explores its potential therapeutic uses and as a precursor for drug development.
  • Industrial

Research indicates that ethyl 2-aminohex-4-enoate interacts with various biomolecules, influencing enzyme activities and cellular functions. These interactions can lead to significant changes in metabolic processes and gene expression patterns. The exact nature of these interactions depends on the specific biological context .

Ethyl 2-aminohex-4-enoate can be compared with several structurally similar compounds:

CompoundStructural FeaturesUnique Aspects
Ethyl acetateSimple ester without an amino groupLacks biological activity associated with amines
Methyl butyrateEster with a different alkyl chain lengthNo amino functionality
Ethyl 2-aminohexanoateSimilar structure but lacks double bondDifferent reactivity due to absence of unsaturation
Ethyl 2-amino-3-hexenoateDifferent position of double bondAffects reactivity and potential applications

The presence of both the amino group and the double bond in ethyl 2-aminohex-4-enoate imparts unique chemical properties that distinguish it from these similar compounds, influencing its reactivity and biological activity .

XLogP3

0.9

Dates

Modify: 2024-04-14

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